Fumarylacetate

Description

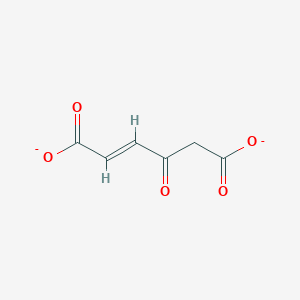

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4O5-2 |

|---|---|

Molecular Weight |

156.09 g/mol |

IUPAC Name |

(E)-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1+ |

InChI Key |

SOXXPQLIZIPMIZ-OWOJBTEDSA-L |

Isomeric SMILES |

C(C(=O)/C=C/C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Fumarylacetate in Amino Acid Catabolism: the Tyrosine and Phenylalanine Degradation Pathway

Position of Fumarylacetate within the Canonical L-Tyrosine and L-Phenylalanine Catabolic Cascade

The degradation of L-phenylalanine and L-tyrosine is a multi-step enzymatic process that ultimately converts these amino acids into smaller molecules that can be used for energy production or other biosynthetic pathways. ontosight.ainih.gov L-phenylalanine is first converted to L-tyrosine by the enzyme phenylalanine hydroxylase. ontosight.ainih.gov The subsequent breakdown of L-tyrosine involves a series of reactions that lead to the formation of homogentisate (B1232598). ontosight.ainih.gov Homogentisate is then cleaved to produce maleylacetoacetate. wikidoc.orgwoarjournals.org Maleylacetoacetate is the direct precursor to this compound in this catabolic cascade. wikidoc.orgwoarjournals.orgwikipedia.org this compound, in turn, is the substrate for the final enzyme in the pathway, fumarylacetoacetate hydrolase, which breaks it down into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orgebi.ac.ukontosight.ai These end products can then enter central metabolic pathways, such as the citric acid cycle. wikidoc.org

The enzymes involved in the latter stages of this pathway, including those responsible for the formation and degradation of this compound, are crucial for proper amino acid metabolism. researchgate.netwikigenes.org Deficiencies in these enzymes can lead to serious metabolic disorders. wikipedia.orgnih.govpnas.org

Enzymatic Formation of this compound: Maleylacetoacetate-cis-trans-isomerase (EC 5.2.1.2)

The formation of this compound from its precursor, maleylacetoacetate, is catalyzed by the enzyme maleylacetoacetate isomerase (EC 5.2.1.2). wikipedia.orgenzyme-database.org This enzyme belongs to the isomerase family, specifically the cis-trans isomerases, and its systematic name is 4-maleylacetoacetate (B1238811) cis-trans-isomerase. wikipedia.org The reaction involves the conversion of the cis isomer, 4-maleylacetoacetate, to the trans isomer, 4-fumarylacetoacetate. wikidoc.orgwikipedia.org

Substrate Specificity and Reaction Mechanism of Maleylacetoacetate Isomerization

Maleylacetoacetate isomerase catalyzes the cis-trans isomerization of 4-maleylacetoacetate to produce 4-fumarylacetoacetate. wikipedia.org The reaction mechanism involves the breaking of the double bond in 4-maleylacetoacetate, which allows for rotation around the single bond, followed by the reformation of the double bond in the trans configuration. wikipedia.org This isomerization is a critical step in the catabolic pathway, positioning the molecule for subsequent hydrolysis. The enzyme has also been shown to act on other substrates, such as maleylpyruvate (B1239739), indicating a degree of substrate promiscuity. enzyme-database.org Research has also suggested that the isomerase can catalyze the isomerization of the diketo forms of its substrates, in addition to the keto-enol forms. nih.gov

Role of Glutathione (B108866) as a Coenzyme/Cofactor in Isomerization

The activity of maleylacetoacetate isomerase is dependent on the presence of glutathione (GSH) as a cofactor. wikidoc.orgwikipedia.org Glutathione, a tripeptide, plays a crucial role in the catalytic mechanism. wikipedia.org The thiolate form of glutathione is stabilized by amino acid residues within the enzyme's active site, including Ser 15, Cys 16, and Gln 111. wikipedia.org This activated glutathione then attacks the alpha carbon of 4-maleylacetoacetate, facilitating the breaking of the double bond and allowing for the isomerization to occur. wikipedia.org Maleylacetoacetate isomerase is classified as a zeta-class glutathione S-transferase (GST), highlighting the integral role of glutathione in its function. wikipedia.org

Comparative Analysis of Isomerase Activity in Different Organisms

Maleylacetoacetate isomerase is found in a wide range of organisms, from bacteria to humans, reflecting the conserved nature of the tyrosine degradation pathway. wikipedia.orgnih.govnih.govresearchgate.net While the enzyme generally requires glutathione as a cofactor, some gram-positive bacteria, such as Nocardia globerula, have been found to possess a glutathione-independent maleylacetoacetate isomerase. nih.govnih.govdrugbank.com This suggests the existence of alternative catalytic mechanisms for this isomerization reaction in certain organisms. In the fungus Aspergillus nidulans, the gene encoding maleylacetoacetate isomerase, maiA, has been identified and shown to be essential for growth on phenylalanine. researchgate.net The human homolog of this gene has also been identified, and its expression has been shown to confer maleylacetoacetate isomerase activity. researchgate.net

Enzymatic Hydrolysis of this compound: Fumarylacetoacetate Hydrolase (FAH; EC 3.7.1.2)

The final step in the catabolism of L-tyrosine and L-phenylalanine is the hydrolysis of this compound, a reaction catalyzed by the enzyme fumarylacetoacetate hydrolase (FAH), also known as fumarylacetoacetase (EC 3.7.1.2). wikipedia.orgebi.ac.ukontosight.ai This enzyme is critical for preventing the accumulation of this compound and its precursors, which can be toxic to cells. pnas.orgmedlineplus.gov In humans, FAH is primarily expressed in the liver and kidneys. wikipedia.orgmedlineplus.gov

Catalytic Mechanism and Reaction Products (Fumarate and Acetoacetate)

Fumarylacetoacetate hydrolase catalyzes the hydrolytic cleavage of the carbon-carbon bond in this compound. wikipedia.orgebi.ac.ukebi.ac.uk The reaction requires a divalent metal ion, typically Ca2+ or Mg2+, which is coordinated in the active site and helps to bind the substrate. wikipedia.orgebi.ac.uknih.gov The catalytic mechanism involves a Glu-His-Water triad (B1167595). wikipedia.orgebi.ac.uk A histidine residue (His133 in humans) activates a water molecule, which then acts as a nucleophile, attacking the carbon-carbon bond of this compound. wikipedia.orgebi.ac.uk This leads to the formation of a tetrahedral intermediate, which is stabilized by an oxyanion hole. ebi.ac.uknih.gov The intermediate then collapses, breaking the carbon-carbon bond and releasing the final products: fumarate and acetoacetate. wikipedia.orgebi.ac.ukontosight.ai Fumarate can enter the citric acid cycle for energy production, while acetoacetate is a ketone body that can also be used as an energy source. wikidoc.org

| Enzyme | EC Number | Substrate | Product(s) | Cofactor/Coenzyme |

| Maleylacetoacetate Isomerase | 5.2.1.2 | 4-Maleylacetoacetate | 4-Fumarylacetate | Glutathione |

| Fumarylacetoacetate Hydrolase | 3.7.1.2 | 4-Fumarylacetate | Fumarate, Acetoacetate | Ca2+/Mg2+ |

Active Site Characterization and Key Catalytic Residues

The active site of fumarylacetoacetate hydrolase (FAH) is a complex and highly specialized environment that facilitates the cleavage of a carbon-carbon bond in its substrate, fumarylacetoacetate. researchgate.netrcsb.org This catalytic process relies on a combination of a crucial metal ion, a specific catalytic triad of amino acid residues, and a stabilizing oxyanion hole. rcsb.orgebi.ac.ukebi.ac.ukebi.ac.ukembl.de The active site is located at the interface of the two subunits that form the homodimeric enzyme. ontosight.ai

Metal Ion Dependence (e.g., Ca²⁺, Mg²⁺)

The catalytic activity of FAH is dependent on the presence of a divalent metal ion. ebi.ac.ukebi.ac.ukebi.ac.ukembl.de Structural and functional studies have identified a critical role for a calcium ion (Ca²⁺) in the active site of mammalian FAH. researchgate.netrcsb.orgwikiwand.com This Ca²⁺ ion is octahedrally coordinated and plays a multifaceted role in catalysis. rcsb.org It is proposed to be involved in binding the substrate, activating the nucleophilic water molecule, and stabilizing the carbanion leaving group formed during the reaction. researchgate.netrcsb.org

In some bacterial homologs of FAH, such as that from Exiguobacterium antarcticum, a magnesium ion (Mg²⁺) is found in the active site, coordinated by the carboxylate oxygen atoms of three conserved acidic residues (Glu¹²⁴, Glu¹²⁶, and Asp¹⁵⁵). nih.gov Similarly, the human FAH domain-containing protein 1 (FAHD1) requires Mg²⁺ for its maximal acylpyruvase activity. nih.gov This suggests that while the specific metal ion may vary between different organisms and related enzymes, the fundamental requirement for a divalent cation in the active site is a conserved feature.

Glu-His-Water Catalytic Triad Involvement

A key feature of the FAH active site is a Glu-His-Water catalytic triad. researchgate.netrcsb.orgwikiwand.comresearchgate.net This triad is essential for the hydrolytic cleavage of the carbon-carbon bond of fumarylacetoacetate. researchgate.netwikiwand.com The imidazole (B134444) ring of a histidine residue (His133 in mouse FAH) acts as a general base, activating a water molecule for nucleophilic attack on the substrate. ebi.ac.ukwikiwand.com This histidine is, in turn, activated by a nearby glutamic acid residue. ebi.ac.uk The activated water molecule then attacks the carbon-carbon bond of fumarylacetoacetate, leading to the formation of fumarate and acetoacetate. wikiwand.com The involvement of this catalytic triad has been suggested through structural observations, sequence conservation, and mutational analyses. researchgate.netrcsb.org

Oxyanion Hole Stabilization (e.g., Gln 240, Lys 253, Arg 237)

The transition state of the reaction, a tetrahedral alkoxide intermediate, is stabilized by an oxyanion hole within the active site. researchgate.netrcsb.orgebi.ac.uk This oxyanion hole is formed by the side chains of several key amino acid residues, including Gln 240, Lys 253, and Arg 237 in mouse FAH. ebi.ac.uk These residues provide hydrogen bond donors that electrostatically stabilize the negative charge on the oxygen atom of the tetrahedral intermediate. ebi.ac.uk The flexibility of Gln 240 is thought to be particularly important in accommodating the structural changes that occur as the reaction progresses from substrate to products. nih.gov Lys 253 is also proposed to play a dual role, not only contributing to the oxyanion hole but also acting as a general acid catalyst to protonate the carbanion leaving group during the collapse of the tetrahedral intermediate. ebi.ac.uk

Structural Biology of Fumarylacetoacetate Hydrolase

The three-dimensional structure of fumarylacetoacetate hydrolase (FAH) reveals a complex architecture that is essential for its catalytic function. ontosight.aircsb.org Understanding the quaternary structure and domain organization provides insights into how the enzyme achieves its specific activity.

Protein Quaternary Structure (e.g., Homodimer)

Fumarylacetoacetate hydrolase exists as a homodimer, meaning it is composed of two identical protein subunits. wikipedia.orgontosight.aiwikiwand.comgenecards.orgcdnsciencepub.com This dimeric arrangement is crucial for its enzymatic activity, as the active site is located at the interface between these two subunits. ontosight.ainih.gov The interaction between the subunits helps to create and maintain the precise geometry of the active site necessary for substrate binding and catalysis. nih.gov Studies have shown that the dimer is the only active form of the enzyme, while the monomeric form is inactive. nih.gov The dissociation of the dimer into monomers leads to a loss of function. mdpi.com

Domain Architecture (e.g., N-terminal SH3-like β-barrel, C-terminal β-sheet structures)

Each subunit of the FAH homodimer is folded into two distinct domains: a smaller N-terminal domain and a larger C-terminal domain. rcsb.orgembl.demdpi.comebi.ac.ukembl.demousemine.org

X-ray Crystallography and Ligand-Bound Conformations

The three-dimensional structure of fumarylacetoacetate hydrolase (FAH), a critical enzyme in the tyrosine catabolism pathway, has been elucidated through X-ray crystallography, providing significant insights into its function and mechanism. FAH is a homodimeric protein, with each subunit comprising a 120-residue N-terminal domain and a larger 300-residue C-terminal domain. rcsb.orgsemanticscholar.org The C-terminal domain features a novel 'mixed beta-sandwich roll' structure, which is highly conserved among FAH proteins and contains the active site. rcsb.orgresearchgate.net This active site harbors a catalytic metal ion, typically Ca2+ or Mg2+, which is crucial for substrate binding and catalysis. rcsb.orgwikipedia.orgnih.gov

Crystal structures of FAH complexed with various ligands, including its natural products and synthetic inhibitors, have revealed key details of its catalytic mechanism. rcsb.orgrcsb.org The structure of FAH with its products, fumarate and acetoacetate, shows fumarate bound near the entrance of the active site, while acetoacetate is coordinated to the calcium ion. rcsb.org This coordination occurs in close proximity to a Glu-His catalytic dyad. rcsb.org Specifically, the active site contains a Glu-His-Water triad where the imidazole ring of His133 activates a water molecule to attack the carbon-carbon bond of the substrate. wikipedia.org

Studies of FAH bound to inhibitors, such as the transition-state analog 4-(hydroxymethylphosphinoyl)-3-oxo-butanoic acid (HMPOBA) and 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA), have further illuminated the enzyme's active site architecture. rcsb.orgrcsb.orgnih.gov These structures, determined at high resolutions (1.3 Å to 1.35 Å), confirm the formation of a tetrahedral intermediate during the reaction and show the inhibitor binding to the metal ion in the active site. rcsb.orgnih.gov The analysis of these ligand-bound conformations reveals significant side-chain movements within the active site, suggesting that these dynamic changes are related to the catalytic function of the enzyme. rcsb.org The binding of these inhibitors provides a molecular basis for understanding competitive inhibition and supports the proposed catalytic mechanism involving a metal ion and a catalytic dyad. rcsb.org

Table 1: Representative PDB Entries for Fumarylacetoacetate Hydrolase (FAH) Crystal Structures

| PDB ID | Description | Organism | Resolution (Å) |

|---|---|---|---|

| 1QCN | Crystal structure of murine apo-FAH | Mus musculus | 1.90 |

| 1HYO | FAH complexed with inhibitor HMPOBA | Mus musculus | 1.30 |

| 2HZY | FAH complexed with transition-state mimic CEHPOBA | Mus musculus | 1.35 |

| 1SAW | Structure of human FAH family member FLJ36880 | Homo sapiens | 2.2 |

Enzyme Kinetics and Inhibition Studies

Substrate Binding and Turnover Rates

Enzyme kinetic studies are fundamental to understanding the efficiency and mechanism of fumarylacetoacetate hydrolase (FAH). The enzyme catalyzes the final step in tyrosine and phenylalanine degradation: the hydrolytic cleavage of fumarylacetoacetate into fumarate and acetoacetate. rcsb.org This carbon-carbon bond hydrolysis is essential for the metabolism of aromatic amino acids. rcsb.org

While specific Km and kcat values for the natural substrate fumarylacetoacetate are not extensively detailed in the provided search results, the kinetics of related enzymes within the FAH superfamily offer insights. For example, for the FAH domain-containing protein 1 (FAHD1), which acts as an oxaloacetate decarboxylase, a K_m value of 32 μM and a V_max of 0.21 μmol min⁻¹ mg⁻¹ have been determined for its substrate, oxaloacetate. nih.gov The turnover rate (kcat) for another related enzyme, oxaloacetate tautomerase FAHD2A, with its substrate enol-oxaloacetate is 13.6 sec⁻¹. uniprot.org Such studies are often complex, as the specific activity can depend on the relative concentrations of the enzyme and substrate, as well as the physical volume of the reaction. jove.com It is understood that the dimeric form of FAH is the sole catalytically active species. semanticscholar.org The efficiency of FAH is critical, as its deficiency leads to the accumulation of toxic metabolites. mdpi.com

Identification of Reversible Inhibitors and Their Binding Modes

The development and characterization of FAH inhibitors are crucial for both studying the enzyme's mechanism and for potential therapeutic applications, such as creating animal models of hereditary tyrosinemia type 1 (HT1). rcsb.orgportlandpress.com Several reversible inhibitors of FAH have been identified and studied. mdpi.com

Phosphinate-based compounds that mimic the tetrahedral transition state of the reaction have proven to be potent, slow-onset, tight-binding inhibitors. rcsb.orgportlandpress.com Two such compounds are 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA) and 3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate (COPHPAA), which inhibit FAH with K_i values of 41 nM and 12 nM, respectively. rcsb.orgportlandpress.com X-ray crystallography of the FAH-CEHPOBA complex shows that the inhibitor binds at or near the transition state, revealing the molecular basis for its high affinity. nih.gov

Another competitive inhibitor, 4-(hydroxymethylphosphinoyl)-3-oxo-butanoic acid (HMPOBA), has a K_i of 85 μM. rcsb.org Its crystal structure in complex with FAH demonstrates that it binds in the enzyme's active site, interacting with the catalytic metal ion, which supports the proposed mechanism of catalysis. rcsb.org More recent studies have focused on discovering new chemical modulators that can act as pharmacological chaperones. mdpi.comresearchgate.net Through screening and chemical redesign, a set of reversible inhibitors was found that bind near the active site, stabilize the active dimeric form of the enzyme, and can partially restore a normal phenotype in a cellular model of HT1. mdpi.comresearchgate.net These findings open avenues for developing novel therapeutic strategies for FAH-related disorders. mdpi.com

Table 2: Reversible Inhibitors of Fumarylacetoacetate Hydrolase (FAH)

| Inhibitor | Abbreviation | Type of Inhibition | K_i Value |

|---|---|---|---|

| 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate | CEHPOBA | Slow-onset, tight-binding | 41 nM |

| 3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate | COPHPAA | Slow-onset, tight-binding | 12 nM |

| 4-(hydroxymethylphosphinoyl)-3-oxo-butanoic acid | HMPOBA | Competitive | 85 µM |

Genetic and Evolutionary Aspects of FAH

Genomic Organization of the FAH Gene (e.g., human chromosome 15, exon-intron structure)

The gene encoding human fumarylacetoacetate hydrolase (FAH) is located on the long (q) arm of chromosome 15, specifically in the region 15q25.1. wikipedia.orgnih.govnih.gov The genomic DNA of the FAH gene spans approximately 35 kilobases (kb). researchgate.netub.edu The gene is structured into 14 exons, which are transcribed and spliced to form the mature messenger RNA (mRNA) that codes for the FAH protein. wikipedia.orgresearchgate.netub.edu The open reading frame of the resulting cDNA consists of 1257 base pairs, which translates into a protein of 419 amino acids. researchgate.netnih.gov The protein has a molecular weight of about 46 kDa. wikipedia.org Mutations in this gene are the cause of hereditary tyrosinemia type 1 (HT1), an autosomal recessive metabolic disorder. ub.edu Nearly 100 different disease-causing mutations have been identified throughout the gene, with significant clusters found in exons 9 and 12, which encode parts of the substrate and metal-binding sites. researchgate.net

Expression Patterns and Tissue Specificity (e.g., liver, kidney)

The expression of the FAH gene is tissue-specific, with the highest levels of the enzyme found in the liver and kidneys. wikipedia.orgub.eduresearchgate.net This expression pattern is consistent with the primary organs affected in hereditary tyrosinemia type 1, where a deficiency in FAH activity leads to liver and kidney dysfunction. semanticscholar.org Studies in rats have shown that while the kidney may contain slightly more FAH mRNA than the liver, the liver contains approximately twice the amount of FAH protein. nih.gov This suggests that the regulation of FAH protein synthesis occurs at a post-transcriptional level. nih.gov While predominantly active in hepatocytes and the proximal tubular cells of the kidneys, a basal level of FAH expression has also been detected in most other tissues. ub.eduresearchgate.net The high expression in the liver is highlighted in expression databases, which show a reads per kilobase of exon model per million mapped reads (RPKM) of 62.1 in this organ. nih.gov

Evolutionary Conservation and Phylogenetic Analysis of FAH Homologs

The enzyme fumarylacetoacetate hydrolase (FAH) exhibits a notable degree of evolutionary conservation, reflecting its essential role in amino acid metabolism across different species. plos.orgpnas.org Homologs of the FAH gene, which encodes the FAH enzyme, are found in a wide range of organisms, from bacteria to humans. researchgate.netresearchgate.net This conservation is particularly evident in the amino acid residues that are critical for the enzyme's structure and catalytic activity. plos.orgpnas.org For instance, a specific glutamic acid residue is conserved in the FAH protein of humans, rats, and mice, suggesting its vital importance for the enzyme's function. pnas.org

The Fumarylacetoacetate Hydrolase (FAH) Superfamily

Fumarylacetoacetate hydrolase (FAH) is the namesake of a large and diverse superfamily of enzymes. researchgate.netdntb.gov.uaplos.org Members of the FAH superfamily are characterized by a conserved structural domain, yet they exhibit a remarkable variety of catalytic functions. researchgate.netplos.org

The FAH superfamily is widespread throughout all three domains of life: Archaea, Bacteria, and Eukaryota. researchgate.netresearchgate.net In prokaryotes (Archaea and Bacteria), these enzymes are often involved in the breakdown of complex aromatic compounds, allowing these organisms to utilize a wide range of carbon sources for energy. researchgate.netdntb.gov.uanih.gov In eukaryotes, which include plants, animals, and fungi, the FAH superfamily also plays a crucial role in metabolic pathways. researchgate.netdntb.gov.ua While prokaryotes possess a wide variety of distinct FAH superfamily members, eukaryotes have a more limited set, including FAH itself and FAH domain-containing proteins 1 and 2 (FAHD1 and FAHD2). researchgate.net

A fascinating aspect of the FAH superfamily is the multifunctional nature of its enzymes. researchgate.netdntb.gov.ua Despite sharing a common structural fold, these enzymes can catalyze a range of different chemical reactions, including hydrolysis, decarboxylation, and isomerization. researchgate.netplos.org

A notable example of this multifunctionality is seen in the human protein FAH domain-containing protein 1 (FAHD1). researchgate.netnih.gov FAHD1 has been shown to possess both oxaloacetate decarboxylase and acylpyruvate hydrolase activity. researchgate.netnih.govmdpi.com As an oxaloacetate decarboxylase, FAHD1 catalyzes the conversion of oxaloacetate to pyruvate (B1213749) and carbon dioxide, a reaction that can influence the flux of the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy production. researchgate.netnih.govmdpi.com Its acylpyruvate hydrolase activity allows it to cleave acylpyruvates. nih.gov The ability of FAH superfamily members to perform diverse catalytic functions highlights their evolutionary adaptability and their importance in a wide array of metabolic processes. researchgate.netdntb.gov.ua

Implications of Disrupted Tyrosine Catabolism

Disruptions in the tyrosine catabolism pathway, particularly deficiencies in the enzyme fumarylacetoacetate hydrolase (FAH), can have severe metabolic consequences. dynamed.comupmc.edu When FAH is not functioning correctly, its substrate, fumarylacetoacetate, and other upstream metabolites accumulate in the body. dynamed.compnas.orgabdominalkey.com

Accumulation of Upstream Metabolites (e.g., maleylacetoacetate, succinylacetoacetone)

A deficiency in FAH leads to the buildup of fumarylacetoacetate and maleylacetoacetate. pnas.orgdynamed.compnas.orgabdominalkey.com These accumulating compounds are then converted into other toxic metabolites, namely succinylacetoacetate and succinylacetone. upmc.edunih.govpnas.orgmednexus.org The presence of succinylacetone is a hallmark of a genetic disorder known as hereditary tyrosinemia type 1 (HT1), which is caused by FAH deficiency. upmc.edupnas.orgpnas.org Under normal conditions, succinylacetoacetate and succinylacetone are not produced in significant amounts. medlink.com

The accumulation of these metabolites can be detected in the urine and blood of affected individuals. nih.gov For instance, fresh urine samples from patients with hereditary tyrosinemia contain both succinylacetoacetate and succinylacetone. nih.gov

Metabolic Consequences of Pathway Deficiencies

The accumulation of toxic metabolites due to FAH deficiency has profound effects on various metabolic processes and can lead to significant cellular damage. dynamed.comupmc.edu Fumarylacetoacetate and maleylacetoacetate are considered cellular toxins that can cause damage to liver and kidney cells. dynamed.comobgynkey.commhmedical.com This damage can lead to progressive liver dysfunction, liver failure, and renal tubular dysfunction. dynamed.comupmc.edu

Adaptive Mechanisms in Stress Conditions (e.g., hibernation)

During periods of extreme physiological stress, such as hibernation, mammals undergo profound metabolic changes to conserve energy and ensure survival. oup.com While a common assumption is that protein catabolism is minimized to preserve lean body mass, research indicates that the breakdown of specific amino acids continues and is, in fact, a critical adaptive mechanism. oup.complos.org The catabolic pathway for phenylalanine and tyrosine, which involves fumarylacetoacetate as a key intermediate, demonstrates a notable adaptation during hibernation, shifting from a state of general suppression to active regulation for energy production and detoxification. plos.orgnih.gov

Contrary to the hypothesis of broad amino acid preservation, studies in multiple bat species have revealed that the catabolism of phenylalanine and tyrosine is upregulated during torpor. plos.orgresearchgate.net This is evidenced by the co-upregulation of several key enzymes in the degradation pathway, including fumarylacetoacetate hydrolase (FAH), the enzyme that catalyzes the final step in the pathway by breaking down fumarylacetoacetate. plos.orgnih.gov

The increased activity of this pathway serves two vital functions during hibernation:

Energy Supply : Phenylalanine and tyrosine are both glucogenic and ketogenic amino acids. plos.orgnih.gov Their breakdown yields fumarate and acetoacetate from the cleavage of fumarylacetoacetate. ontosight.aiwikipedia.org Fumarate can enter the citric acid cycle for energy production, while acetoacetate is a ketone body that serves as a crucial fuel source, particularly when carbohydrate metabolism is suppressed in favor of lipid-based metabolism. oup.complos.org

Detoxification : The accumulation of tyrosine and its metabolic precursors can be toxic. plos.orgnih.gov By maintaining an active catabolic pathway, hibernating animals prevent the buildup of these harmful metabolites, which could otherwise cause cellular damage during prolonged periods of torpor. plos.org The upregulation of FAH is essential for the efficient removal of fumarylacetoacetate, a potentially toxic intermediate. plos.orgontosight.ai

Research findings in different bat species have quantified these adaptive changes, showing a significant increase in the expression of enzymes involved in this pathway during hibernation compared to active states. plos.org

Table 1: Changes in Phenylalanine and Acetoacetate Levels in Bat Livers During Hibernation plos.org

| Species | State | Phenylalanine (µM) | Acetoacetate (mM) |

| Rhinolophus ferrumequinum | Active | 277.93 ± 33.35 | 0.75 ± 0.05 |

| Hibernation | 185.78 ± 23.36 | 0.83 ± 0.06 | |

| Myotis ricketti | Active | 268.11 ± 49.09 | 0.30 ± 0.09 |

| Hibernation | 52.43 ± 25.45 | 0.72 ± 0.17 |

The data indicate a significant decrease in phenylalanine levels in the liver during hibernation, coupled with an increase or maintenance of acetoacetate, a direct product of fumarylacetoacetate breakdown. plos.org This demonstrates a more active flux through the catabolic pathway during torpor. plos.org This adaptive strategy highlights the dynamic and essential role of the phenylalanine and tyrosine degradation pathway, and specifically the turnover of fumarylacetoacetate, in sustaining hibernating mammals through extreme environmental and physiological challenges. plos.orgnih.gov

Fumarylacetate in Microbial Catabolism of Aromatic Compounds and Xenobiotics

Role in the Degradation of Substituted Phenols and Aromatic Hydrocarbons

Fumarylacetate emerges as a central metabolite in the lower or central catabolic pathways that process dihydroxylated aromatic intermediates. These pathways typically involve the enzymatic cleavage of an aromatic ring, followed by a series of modifications that prepare the resulting aliphatic chain for entry into the Krebs cycle. This compound is the penultimate product before being hydrolyzed into fumarate (B1241708) and acetoacetate (B1235776), two compounds readily assimilated by the cell's primary metabolic machinery. nih.gov

The microbial degradation of the herbicide 4-chlorophenoxyacetate (B1230714) and related chlorinated aromatic compounds often proceeds by converting them into intermediates like chlorocatechols. nih.gov While some degradation routes for chlorinated phenylacetates utilize a meta-cleavage pathway, other related pathways converge on central intermediates that lead to this compound. For instance, Pseudomonas sp. strain CBS3 was found to catabolize the non-chlorinated analogue, 4-hydroxyphenylacetic acid, through the homogentisate (B1232598) pathway, which explicitly involves this compound. nih.gov This suggests that under certain conditions, degradation of such xenobiotics can be funneled into pathways where this compound is a key intermediate. nih.gov

The microbial breakdown of 4-ethylphenol (B45693) can proceed through different routes depending on the organism. In some bacterial pathways, 4-ethylphenol is metabolized to hydroquinone (B1673460). The hydroquinone ring is then cleaved to form maleylacetate (B1240894). This maleylacetate can then be isomerized to this compound, which connects its degradation to the same terminal steps seen in other aromatic catabolism pathways. The subsequent hydrolysis of this compound yields fumarate and acetoacetate.

The role of this compound is well-documented in the homogentisate central pathway, a primary route for the degradation of hydroxyphenylacetates. plos.org This pathway is crucial for metabolizing compounds like 3-hydroxyphenylacetate (B1240281) (3-HPA) and 4-hydroxyphenylacetate (B1229458) (4-HPA). researchgate.netnih.gov In this sequence, the aromatic substrate is first converted to homogentisate (2,5-dihydroxyphenylacetate). nih.gov The aromatic ring of homogentisate is then opened by the enzyme homogentisate 1,2-dioxygenase to produce maleylacetoacetate. nih.govplos.org This product is then isomerized by maleylacetoacetate isomerase to form this compound. nih.gov Finally, the enzyme fumarylacetoacetate hydrolase catalyzes the cleavage of this compound into fumarate and acetoacetate, which enter the Krebs cycle. nih.govplos.orgplos.org Studies have shown that both the homogentisate and homoprotocatechuate pathways can be involved in the degradation of these compounds, highlighting the metabolic versatility of bacteria in processing different isomers. plos.orgnih.gov

Interactive Table 1: Key Enzymes in the Homogentisate Central Pathway

| Enzyme Name | Abbreviation | Function | Product |

| Homogentisate 1,2-dioxygenase | HmgA | Opens the aromatic ring of homogentisate. nih.gov | Maleylacetoacetate |

| Maleylacetoacetate isomerase | HmgC | Isomerizes maleylacetoacetate. nih.gov | This compound |

| Fumarylacetoacetate hydrolase | HmgB / FahA | Hydrolyzes fumarylacetoacetate. nih.govresearchgate.net | Fumarate and Acetoacetate |

In the classic gentisate degradation pathway, the intermediate formed after ring cleavage of gentisate is maleylpyruvate (B1239739), not maleylacetoacetate. nih.gov This maleylpyruvate is typically isomerized to fumarylpyruvate, which is then hydrolyzed by a fumarylpyruvate hydrolase into fumarate and pyruvate (B1213749). nih.govresearchgate.netwikipedia.org Therefore, this compound is not a direct intermediate in this specific pathway. However, research has revealed interesting enzymatic overlaps. Some studies have found that this compound hydrolase (FAH), the enzyme that hydrolyzes this compound, can also exhibit activity towards fumarylpyruvate. researchgate.netfrontiersin.org This enzymatic promiscuity suggests that an enzyme from the this compound hydrolase family could potentially carry out the final hydrolytic step in the gentisate pathway in certain organisms, such as Paenarthrobacter sp. GOM3, converting fumarylpyruvate into fumarate and pyruvate. frontiersin.org

Key Microbial Species and Genera Exhibiting this compound-Involving Pathways

Several bacterial genera are known to possess the enzymatic machinery for catabolic pathways involving this compound. These microbes are often noted for their metabolic versatility and ability to degrade a wide range of aromatic compounds found in the environment.

Key genera include:

Pseudomonas nih.govresearchgate.net

Burkholderia researchgate.netnih.govplos.org

Paenarthrobacter (possesses a this compound hydrolase family enzyme active in the gentisate pathway) frontiersin.org

Klebsiella plos.org

Escherichia plos.org

Interactive Table 2: Examples of Bacteria with this compound-Related Catabolic Pathways

| Microbial Species | Degraded Compound(s) | Pathway | Reference(s) |

| Pseudomonas putida | Phenylalanine, Tyrosine, 3-Hydroxyphenylacetate | Homogentisate | nih.govplos.orgnih.gov |

| Burkholderia xenovorans | 3-Hydroxyphenylacetate, 4-Hydroxyphenylacetate | Homogentisate | researchgate.netnih.govplos.org |

| Paenarthrobacter sp. GOM3 | Gentisate | Gentisate (via Fumarylpyruvate) | frontiersin.org |

Pseudomonas putida is a well-studied bacterium known for its robust capacity to degrade aromatic compounds. nih.govfrontiersin.org Strains of P. putida utilize the homogentisate central pathway to catabolize amino acids like L-phenylalanine and L-tyrosine, as well as 3-hydroxyphenylacetate. nih.govnih.gov In this organism, the degradation converges on the formation of homogentisate, which is then processed through the sequential action of homogentisate dioxygenase (HmgA), maleylacetoacetate isomerase (HmgC), and fumarylacetoacetate hydrolase (HmgB), with this compound being the substrate for the final hydrolytic step. nih.gov The genes encoding these three core enzymes (hmgA, hmgC, and hmgB) often form a single transcriptional unit, allowing for coordinated regulation in response to the presence of the aromatic substrate. nih.govresearchgate.net

Aspergillus fumigatus

Aspergillus fumigatus, an opportunistic human pathogen, can utilize a variety of aromatic compounds as a source of carbon and energy. asm.orgwisc.edu One such pathway is the metabolism of 4-ethylphenol. asm.orgresearchgate.net In this pathway, A. fumigatus initially hydroxylates 4-ethylphenol, which, after a series of enzymatic steps, leads to the formation of 1,2,4-trihydroxybenzene. asm.orgresearchgate.net This intermediate undergoes ortho ring cleavage to produce maleylacetate. asm.orgresearchgate.net

For the further metabolism of maleylacetate, one proposed route is its isomerization to this compound. researchgate.net This reaction would be analogous to the glutathione-dependent isomerization of maleylpyruvate to fumarylpyruvate, a reaction observed in the gentisic acid pathway of other fungi like Arxula adeninivorans. researchgate.net However, in A. fumigatus, an alternative NADPH-dependent reduction of maleylacetate to 3-oxoadipate (B1233008) is also a prominent route. researchgate.net The fungus also produces fumarylalanine, a dipeptide of fumarate and L-alanine, through the activity of the nonribosomal peptide synthetase SidE, which is notably upregulated during infection. nih.gov

Burkholderia xenovorans LB400

Burkholderia xenovorans LB400 is a model bacterium known for its remarkable metabolic versatility, including its ability to degrade a wide array of aromatic compounds. researchgate.netplos.org This strain utilizes both the homogentisate and homoprotocatechuate central pathways for the catabolism of 3-hydroxyphenylacetate (3-HPA) and 4-hydroxyphenylacetate (4-HPA). researchgate.netplos.orgplos.org

The homogentisate pathway involves the following key steps:

Homogentisate (HMG) is cleaved by the enzyme HMG 1,2-dioxygenase (HmgA) to form maleylacetoacetate. plos.orgnih.gov

Maleylacetoacetate is then isomerized by maleylacetoacetate isomerase (HmgC) into fumarylacetoacetate. plos.orgnih.gov

Finally, the enzyme fumarylacetoacetate hydrolase (HmgB) catalyzes the hydrolysis of fumarylacetoacetate into fumarate and acetoacetate, which can enter central metabolic pathways. researchgate.netplos.orgplos.org

Proteomic studies have confirmed the induction of HmgB in B. xenovorans LB400 during growth on both 3-HPA and 4-HPA. plos.orgplos.org Compared to glucose-grown cells, the HmgB protein was induced 3.5-fold in the presence of 3-HPA and 2.5-fold in the presence of 4-HPA, providing strong evidence for the functional role of this pathway in the degradation of these aromatic compounds. plos.org

Paenarthrobacter sp. GOM3

Paenarthrobacter sp. GOM3 is a marine bacterium isolated from the Gulf of Mexico that demonstrates the ability to degrade monoaromatic compounds, with a preference for gentisate. researchgate.netresearchgate.netnih.gov Genomic and experimental data show that this strain possesses the necessary genes for the gentisate degradation pathway. nih.govnih.gov In this pathway, gentisate is cleaved to form maleylpyruvate. microbiologyresearch.org Maleylpyruvate is subsequently isomerized to fumarylpyruvate. microbiologyresearch.orgwikipedia.org

Genomic analysis of Paenarthrobacter sp. GOM3 revealed the presence of an enzyme belonging to the this compound hydrolase (FAH) family within the gentisate pathway gene cluster. researchgate.net While the enzyme responsible for the hydrolysis of fumarylpyruvate was not definitively identified experimentally in this strain, it has been suggested that this FAH family enzyme could perform this function, converting fumarylpyruvate into fumarate and pyruvate. researchgate.netresearchgate.net This hypothesis is supported by findings that some FAH enzymes exhibit broad substrate specificity. researchgate.net

Other Relevant Bacterial and Fungal Strains

The catabolism of aromatic compounds via fumaryl-intermediates is a widespread strategy in the microbial world. nih.govfrontiersin.orgmdpi.com

Pseudomonas species: Many Pseudomonas strains utilize the gentisate pathway, where maleylpyruvate is isomerized to fumarylpyruvate with the aid of a glutathione (B108866) (GSH)-dependent isomerase before being hydrolyzed. microbiologyresearch.org Some species, however, employ a direct, GSH-independent hydrolysis of maleylpyruvate to maleate (B1232345) and pyruvate. microbiologyresearch.orgsjtu.edu.cn

Bacillus species: Strains of Bacillus stearothermophilus and Bacillus megaterium also metabolize compounds via the gentisate pathway. microbiologyresearch.orgasm.org Notably, B. megaterium possesses a glutathione-independent maleylpyruvate isomerase to convert maleylpyruvate to fumarylpyruvate. asm.org

Arxula adeninivorans: This yeast metabolizes 3-hydroxybenzoate via a pathway that involves the isomerization of maleylacetate to this compound, a reaction analogous to the isomerization of maleylpyruvate. researchgate.net

Distinct Enzymatic Transformations in Microbial Systems

The processing of this compound and related molecules is accomplished by a diverse set of enzymes, primarily hydrolases and isomerases, which exhibit variations in their structure, co-factor requirements, and substrate specificities across different microbial species. wikipedia.org

Variations in this compound Hydrolase Homologs (e.g., HmgB)

Fumarylacetoacetate hydrolase (FAH) and its homologs are crucial for the final hydrolytic cleavage step in several catabolic pathways. wikipedia.org These enzymes belong to a superfamily that can act on various 3,5- and 2,4-dioxo acids. genome.jp

HmgB in Burkholderia xenovorans LB400 : The HmgB protein in this bacterium is a classic fumarylacetoacetate hydrolase. researchgate.netplos.org It specifically catalyzes the hydrolysis of fumarylacetoacetate to fumarate and acetoacetate as the final step in the homogentisate pathway. plos.org The gene encoding this enzyme, hmgB2, is located adjacent to the hmgA2 gene (homogentisate 1,2-dioxygenase), suggesting co-regulation within an operon. plos.org The protein sequence of HmgB in strain LB400 shares a 91% identity with its homolog in Burkholderia phytofirmans PsJN. researchgate.netplos.org

FAH in Paenarthrobacter sp. GOM3 : In contrast to the specific action of HmgB on fumarylacetoacetate, the FAH family enzyme found in the gentisate pathway of Paenarthrobacter sp. GOM3 is proposed to act on a different substrate: fumarylpyruvate. researchgate.netresearchgate.net This suggests that enzymes within the FAH superfamily have evolved to accommodate different acylpyruvate substrates generated from various aromatic catabolic pathways. Research on FAH domain-containing proteins from other organisms has shown that they can possess dual substrate specificity, further highlighting the functional diversity of this enzyme family. researchgate.net

Isomerization and Reduction Reactions of Related Compounds (e.g., maleylpyruvate to fumarylpyruvate)

The conversion of cis isomers (maleyl- compounds) to their trans counterparts (fumaryl- compounds) is a pivotal enzymatic step that prepares the molecule for subsequent hydrolysis.

Isomerization of Maleylpyruvate to Fumarylpyruvate : This cis-trans isomerization is the defining reaction of one branch of the gentisate pathway and is catalyzed by maleylpyruvate isomerase. microbiologyresearch.orgwikipedia.orgwikipedia.org This reaction can be:

Glutathione (GSH)-dependent: Found in many Gram-negative bacteria, such as Pseudomonas and Moraxella species, this reaction requires GSH as a cofactor. microbiologyresearch.orgsjtu.edu.cnasm.org The inhibitor N-ethylmaleimide (NEM) can block this GSH-dependent isomerization. microbiologyresearch.org

Glutathione (GSH)-independent: Some Gram-positive bacteria, including Bacillus megaterium, have evolved an isomerase that does not require GSH. asm.org This allows the isomerization to proceed even after dialysis of cell extracts, which would remove low-molecular-weight cofactors like GSH. asm.org

Isomerization of Maleylacetate to this compound : As seen in the proposed pathway for 4-ethylphenol degradation in Aspergillus fumigatus and other fungi, maleylacetate can be isomerized to this compound. researchgate.net This reaction is analogous to the isomerization of maleylpyruvate.

Reduction as an Alternative Route : Instead of isomerization, some microbes utilize a reduction reaction to process maleyl- intermediates. In several fungi and bacteria, maleylacetate is reduced by an NAD(P)H-dependent reductase to 3-oxoadipate, channeling it into the 3-oxoadipate pathway. researchgate.net This represents a key metabolic branch point, diverting intermediates away from the this compound route.

Ecological Significance and Bioremediation Potential

The microbial catabolism of aromatic compounds culminating in the formation and subsequent hydrolysis of this compound holds significant ecological importance. This metabolic capability allows microorganisms to thrive in diverse environments, including those contaminated with natural and synthetic aromatic compounds. By utilizing these often-recalcitrant molecules as nutrient sources, microbes play a crucial role in biogeochemical cycles and the remediation of polluted sites. frontiersin.orgijpbms.com The enzymes and pathways involved are central to the environmental detoxification of numerous pollutants. plos.orgnih.gov

Utilization of Aromatic Compounds as Carbon and Energy Sources

A fundamental survival strategy for many bacteria and fungi is the ability to metabolize complex organic molecules as sources of carbon and energy. frontiersin.orgmdpi.com Aromatic compounds, while abundant in nature in substances like lignin, are also introduced into ecosystems through industrial pollution. frontiersin.orgfrontiersin.org Microorganisms have evolved sophisticated catabolic pathways to break down these complex structures into simpler molecules that can enter central metabolic pathways. frontiersin.org

The degradation pathways for compounds like 4-hydroxyphenylacetate and 3-hydroxyphenylacetate in bacteria such as Burkholderia xenovorans LB400 exemplify this process. plos.orgnih.gov These compounds are channeled through the homogentisate central pathway, where a series of enzymatic reactions leads to the formation of this compound. plos.org The final step in this sequence is catalyzed by the enzyme fumarylacetoacetate hydrolase, which cleaves this compound into fumarate and acetoacetate. plos.orgnih.gov Both fumarate and acetoacetate are valuable metabolites that can be readily assimilated by the microorganism. Fumarate is an intermediate of the citric acid cycle (Krebs cycle), a core process for energy generation (ATP) and the production of biosynthetic precursors. plos.org

Research has provided direct evidence for the induction of these pathways in the presence of aromatic substrates. In Burkholderia xenovorans LB400, the fumarylacetoacetate hydrolase enzyme (HmgB) was induced 3.5-fold when grown on 3-HPA and 2.5-fold when grown on 4-HPA, compared to cells grown on glucose. plos.orgnih.gov This demonstrates that the bacterium actively produces the necessary enzymatic machinery to utilize these aromatic compounds for growth. Similarly, the marine species Paenarthrobacter sp. GOM3 possesses a this compound hydrolase and can grow using aromatic compounds like gentisate, benzoate, and protocatechuate as substrates. frontiersin.orgnih.gov This metabolic versatility allows such microbes to occupy ecological niches where aromatic compounds are the primary available carbon source. frontiersin.org

Table 1: Examples of Microorganisms Degrading Aromatic Compounds via this compound Pathways

| Microorganism | Aromatic Compound / Xenobiotic Degraded | Pathway Intermediate | Final Products | Reference(s) |

|---|---|---|---|---|

| Burkholderia xenovorans LB400 | 3-Hydroxyphenylacetate, 4-Hydroxyphenylacetate | Fumarylacetoacetate | Fumarate, Acetoacetate | plos.org, nih.gov |

| Paraburkholderia xenovorans | 3-Hydroxyphenylacetate, 4-Hydroxyphenylacetate | This compound | Not specified | researchgate.net |

| Pseudomonas sp. | 4-Chlorophenoxyacetate (herbicide) | This compound | Fumarate, Acetate | nih.gov |

Analytical Methodologies for Fumarylacetate and Associated Metabolites in Research

Spectroscopic Detection Methods (e.g., UV Spectrophotometry)

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a straightforward and rapid approach for detecting and quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govmdpi.com Fumarylacetate has a distinct chromophore that allows for its direct measurement using this technique.

The enzymatic activity of fumarylacetoacetate hydrolase (FAH), the enzyme that breaks down this compound, can be measured by monitoring the decrease in fumarylacetoacetate concentration over time. nih.gov This is achieved by recording the absorbance at 330 nm, the wavelength at which this compound exhibits maximum absorbance. nih.gov The rate of the reaction is determined from the slope of the linear decay of the substrate. nih.gov This method is fundamental in studying the catalytic activity of both wild-type and mutated forms of the FAH enzyme. nih.gov

| Parameter | Value | Source |

| Maximum Absorbance (λmax) | 330 nm | nih.gov |

| Molar Extinction Coefficient | 13,500 M⁻¹cm⁻¹ | nih.gov |

| Application | Monitoring FAH enzymatic activity | nih.gov |

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for precise identification and quantification. mdpi.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools used in the analysis of this compound and related metabolites. tricliniclabs.comturkupetcentre.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique that uses high pressure to pass a sample mixture through a column packed with a stationary phase. tricliniclabs.com This allows for the separation, identification, and quantification of this compound. For instance, fumarylacetoacetate can be effectively separated using a reversed-phase C18 column. nih.gov The compound is then detected by a UV detector as it elutes from the column, with quantification based on its absorbance at 330 nm. nih.gov

Detailed HPLC Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | BDS Hypersil C18 (250 x 3 mm) | nih.gov |

| Mobile Phase A | Acetic acid–water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient Program | 0-10 min: 0% to 20% B; 10-10.1 min: 20% to 0% B; hold at 0% B for 10 min | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection Wavelength | 330 nm | nih.gov |

| Elution Time | 10 min | nih.gov |

Thin-Layer Chromatography (TLC) is another valuable separation technique that involves a stationary phase, typically a coating of silica (B1680970) gel on a plate, and a mobile phase that moves up the plate via capillary action. tricliniclabs.comchromatographyonline.com While less quantitative than HPLC, TLC is a rapid and cost-effective method for identifying compounds and assessing the purity of a sample. mdpi.com It is often used to monitor the progress of a reaction or for initial screening before employing more sophisticated techniques like HPLC. tricliniclabs.com

Enzymatic Assays for Pathway Intermediates

Enzymatic assays are critical for determining the functional activity of enzymes within a metabolic pathway. In the context of this compound metabolism, the primary enzyme of interest is fumarylacetoacetate hydrolase (FAH). nih.gov A deficiency in this enzyme is the cause of hereditary tyrosinemia type I, leading to the accumulation of upstream metabolites like fumarylacetoacetate and maleylacetoacetate. nih.gov

The activity of FAH is typically assayed by spectrophotometrically measuring the rate at which it hydrolyzes its substrate, fumarylacetoacetate. nih.gov The assay is performed at a physiological temperature (37 °C), and the decrease in absorbance at 330 nm, corresponding to the consumption of fumarylacetoacetate, is monitored. nih.gov By comparing the activity of mutated FAH variants to the wild-type enzyme, researchers can understand how specific mutations affect the enzyme's catalytic efficiency, stability, and aggregation rate. nih.gov

Furthermore, research has explored the inhibitory effects of accumulated metabolites. In vitro assays have shown that this compound can inhibit the activity of DNA glycosylases, enzymes crucial for base excision repair of DNA damage. nih.gov This inhibitory action is considered a potential mechanism for the development of hepatocarcinoma in HT1 patients. nih.gov

Enzymatic Assay Findings

| Enzyme | Effect of this compound | Implication | Source |

|---|---|---|---|

| Fumarylacetoacetate Hydrolase (FAH) | Substrate for the enzyme | Deficiency leads to accumulation | nih.gov |

| Neil1 and Neil2 DNA Glycosylases | Strong Inhibition | Increased mutagenesis risk | nih.gov |

| Nth1 and Ogg1 DNA Glycosylases | Less efficient inhibition | Potential for DNA damage | nih.gov |

| Aag (Alkylbase) DNA Glycosylase | Modest inhibitory effect | Minor impact on alkylbase repair | nih.gov |

| Ung2 (Uracil) DNA Glycosylase | No significant inhibition | Uracil excision repair unaffected | nih.gov |

Proteomic and Gene Expression Analyses for Associated Enzymes

To gain a comprehensive understanding of the cellular machinery involved in this compound metabolism, researchers employ proteomic and gene expression analyses. nih.govmdpi.com These techniques allow for the large-scale study of proteins and the genes that encode them, providing insights into how enzyme levels and regulation are altered in disease states. nih.gov

Proteomics involves the analysis of the entire protein complement of a cell or tissue. mdpi.com Techniques such as two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry are used to separate and identify proteins. mdpi.comnih.gov This approach can reveal changes in the abundance of enzymes like FAH or other proteins affected by the accumulation of this compound. By comparing the proteomes of healthy individuals with those of HT1 patients, researchers can identify proteins and pathways that are dysregulated, offering clues into disease pathogenesis. nih.gov

Gene Expression Analysis focuses on measuring the activity of genes. researchgate.net Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a common method used to quantify the amount of messenger RNA (mRNA) for specific genes. nih.gov This allows scientists to determine if the production of enzymes like FAH is altered at the transcriptional level. Such analyses can identify whether mutations lead to reduced gene expression or the production of unstable mRNA, contributing to the enzyme deficiency observed in conditions like HT1. researchgate.net

Q & A

Basic: What experimental protocols are recommended for synthesizing fumarylacetate, and how can purity be validated?

Answer:

Synthesis of this compound typically involves esterification or condensation reactions under controlled conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and stoichiometry in detail . Validate purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR), comparing spectral data to established reference standards. Report retention times, integration values, and peak assignments explicitly . For novel compounds, include elemental analysis and mass spectrometry to confirm molecular identity .

Basic: How should researchers design dose-response experiments to study this compound’s enzymatic inhibition?

Answer:

Design experiments with a minimum of five concentration levels, spanning three orders of magnitude (e.g., 1 nM–10 µM). Include positive and negative controls (e.g., known inhibitors and solvent-only treatments). Use triplicate measurements to account for variability. Express inhibition as IC50 values derived from nonlinear regression analysis, ensuring statistical significance (p < 0.05) via ANOVA or t-tests . Report instrument precision (e.g., plate reader error margins) and justify data rounding to ≤3 significant figures .

Advanced: How can contradictory kinetic data for this compound’s substrate binding be resolved in published studies?

Answer:

Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength) or substrate solubility variations. Replicate experiments using identical protocols from conflicting studies, then systematically alter one variable at a time. Compare Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition patterns. Use statistical tools like chi-square tests to evaluate dataset compatibility . If discrepancies persist, propose hypotheses (e.g., allosteric binding sites) for further validation via mutagenesis or crystallography .

Advanced: What methodologies are optimal for analyzing this compound’s stability under physiological conditions?

Answer:

Conduct accelerated stability studies at 37°C in simulated biological fluids (e.g., phosphate-buffered saline, pH 7.4). Sample aliquots at timed intervals (0, 24, 48, 72 hrs) and quantify degradation products via LC-MS. Calculate half-life (t1/2) using first-order kinetics. For real-time stability, store samples at 4°C and −20°C, comparing degradation rates to identify optimal storage conditions. Include error bars representing instrument variability and biological replicates (n ≥ 3) .

Basic: How should spectral data (e.g., IR, NMR) for this compound derivatives be presented to ensure reproducibility?

Answer:

Tabulate spectral peaks with exact chemical shifts (δ in ppm), multiplicities, coupling constants (J in Hz), and integration ratios. For IR, report absorption bands (cm<sup>−1</sup>) with functional group assignments. Use standardized formats (e.g., δ 7.2–7.4, multiplet, 4H for aromatic protons) and reference internal standards (e.g., TMS for NMR). Provide raw spectral files as supplementary data .

Advanced: What strategies can minimize confounding variables in in vivo studies of this compound metabolism?

Answer:

Use isogenic animal models to reduce genetic variability. Pair-fed control groups to account for dietary effects. Collect longitudinal samples (blood, urine) at consistent timepoints post-administration. Apply metabolomics platforms (e.g., GC-MS) to distinguish this compound metabolites from endogenous compounds. Use multivariate analysis (PCA, PLS-DA) to isolate treatment-specific metabolic signatures . Report animal husbandry conditions (e.g., light cycles, bedding) to enhance cross-study comparability .

Basic: What statistical methods are appropriate for comparing this compound’s bioactivity across cell lines?

Answer:

Normalize data to vehicle-treated controls (fold change) and apply non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions fail. For dose-dependent responses, use two-way ANOVA with Tukey’s post hoc test. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI). Avoid overstating "significance" without p-values and explicit sample sizes (n) .

Advanced: How can computational modeling predict this compound’s interactions with non-canonical enzyme targets?

Answer:

Perform molecular docking using software (e.g., AutoDock Vina) with crystal structures of target enzymes. Validate predictions via molecular dynamics simulations (≥100 ns) to assess binding stability. Compare binding energies (ΔG) to known inhibitors and correlate with in vitro activity data. Use homology modeling for targets lacking resolved structures, and disclose force field parameters to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.